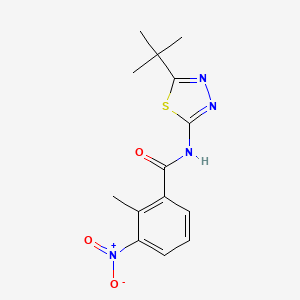![molecular formula C14H19NO3 B5874749 4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)
4-[(2,3-dimethylphenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-dimethylphenoxy)acetyl]morpholine is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as DMA and is a derivative of morpholine. DMA has been found to have various biochemical and physiological effects, which make it an interesting compound for scientific studies.
作用機序
The mechanism of action of DMA is not well understood. However, it has been suggested that DMA may act as a modulator of ion channels, which are important for the transmission of signals in the nervous system. DMA may also have an effect on the release of neurotransmitters, which are important for the communication between neurons.
Biochemical and Physiological Effects:
DMA has been found to have various biochemical and physiological effects. It has been shown to have an effect on the activity of the nervous system, including the modulation of ion channels and neurotransmitter release. DMA has also been found to have an effect on the cardiovascular system, including the regulation of blood pressure.
実験室実験の利点と制限
One of the advantages of using DMA in lab experiments is its relatively simple synthesis method. DMA can be easily synthesized in a laboratory setting, which makes it a convenient compound for scientific research. However, one of the limitations of using DMA is its limited availability. DMA is not widely available and may be difficult to obtain for scientific research.
将来の方向性
There are several future directions for research on DMA. One area of research could be the investigation of the mechanism of action of DMA. Further studies could be conducted to determine how DMA modulates ion channels and neurotransmitter release. Another area of research could be the investigation of the potential use of DMA in the treatment of neurological disorders. DMA may have potential as a therapeutic agent for the treatment of conditions such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, DMA is a chemical compound that has potential use in scientific research. It can be easily synthesized in a laboratory setting and has various biochemical and physiological effects. DMA may act as a modulator of ion channels and neurotransmitter release, which makes it an interesting compound for scientific studies. Further research is needed to fully understand the mechanism of action of DMA and its potential use in the treatment of neurological disorders.
合成法
The synthesis method of DMA involves the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylphenyl acetate. This intermediate is then reacted with morpholine to form DMA. The synthesis of DMA is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
DMA has been found to have various scientific research applications. One of the primary uses of DMA is as a building block for the synthesis of other compounds. DMA can be used as a starting material for the synthesis of various derivatives that have potential use in scientific research.
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-4-3-5-13(12(11)2)18-10-14(16)15-6-8-17-9-7-15/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVIRZOQGRJIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)
![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)






![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)